Cas no 898412-91-4 (3,4,7,9-tetramethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

3,4,7,9-tetramethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione structure
898412-91-4 structure
Product Name:3,4,7,9-tetramethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
CAS No:898412-91-4
MF:C14H18N6O2
MW:302.331721782684
CID:5480421
Update Time:2025-06-08

3,4,7,9-tetramethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Chemical and Physical Properties

Names and Identifiers

    • 1,4-Dihydro-3,4,7,9-tetramethyl-1-(2-propen-1-yl)[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
    • 3,4,7,9-tetramethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
    • Inchi: 1S/C14H18N6O2/c1-6-7-19-13-15-11-10(20(13)9(3)8(2)16-19)12(21)18(5)14(22)17(11)4/h6,9H,1,7H2,2-5H3
    • InChI Key: DEAFFLOGBVNXAO-UHFFFAOYSA-N
    • SMILES: N12C(C)C(C)=NN(CC=C)C1=NC1=C2C(=O)N(C)C(=O)N1C

Experimental Properties

  • Density: 1.40±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 473.6±55.0 °C(Predicted)
  • pka: 4.03±0.60(Predicted)

3,4,7,9-tetramethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Pricemore >>

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Additional information on 3,4,7,9-tetramethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione

Introduction to 3,4,7,9-tetramethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione and Its Significance in Modern Chemical Biology

The compound with the CAS number 898412-91-4, identified as 3,4,7,9-tetramethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione, represents a fascinating molecule in the realm of chemical biology. This intricate structure combines elements of purine and triazine moieties, making it a subject of considerable interest for researchers exploring novel pharmacophores and biological mechanisms. The presence of multiple aromatic rings and functional groups suggests potential interactions with biological targets that could be exploited for therapeutic purposes.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the structural and functional properties of this compound. The 3,4,7,9-tetramethyl substitution pattern on the triazine ring introduces rigidity to the molecule while also influencing its electronic distribution. This rigidity can be advantageous in designing molecules with specific binding affinities to biological targets. Furthermore, the prop-2-en-1-yl side chain adds a degree of conformational flexibility that can modulate binding interactions and influence metabolic stability.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The 1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine core is reminiscent of known bioactive molecules that have shown promise in various therapeutic areas. Researchers have been particularly interested in its potential applications in oncology due to the structural similarities with certain kinase inhibitors. Preliminary studies suggest that this compound may exhibit inhibitory activity against specific enzymes involved in cancer cell proliferation and survival.

The 6,8-dione functionality at the purine moiety introduces polar characteristics that can enhance solubility and improve oral bioavailability upon appropriate formulation. This feature is critical for developing pharmaceutical candidates that can be effectively administered to patients. Additionally, the tetramethyl substitution pattern may contribute to metabolic stability by reducing susceptibility to enzymatic degradation. These properties make it an attractive candidate for further development in medicinal chemistry.

In vitro studies have begun to unravel the biological activity of this compound. Initial assays have shown promising results in inhibiting the growth of certain cancer cell lines. The mechanism of action appears to involve interference with key signaling pathways that are aberrantly activated in tumor cells. For instance, there is evidence suggesting that it may disrupt the PI3K/Akt signaling pathway by inhibiting relevant downstream effectors. Such findings are particularly intriguing given the well-documented role of this pathway in cancer progression.

Another area of interest is the potential antimicrobial properties of this compound. The unique structural features may enable interactions with bacterial enzymes or cellular components that are essential for microbial survival. This has led to investigations into its efficacy against various bacterial strains resistant to conventional antibiotics. While still in early stages of research, these findings could open up new avenues for addressing antibiotic resistance—a growing global health concern.

The synthesis of this compound presents an intriguing challenge due to its complex architecture. Multi-step organic synthesis techniques have been employed to construct the triazine-purine hybrid core efficiently. Advances in synthetic methodologies have allowed chemists to introduce specific substituents with high precision while maintaining overall structural integrity. These synthetic strategies not only facilitate access to this compound but also provide insights into developing similar molecules with tailored properties.

The role of computational tools cannot be overstated in studying such complex molecules like 3,4,7,9-tetramethyl,1(prop-2-en-1-yl),1H,4H,6H,7H,8H,9H*,>,1,2,4TETRAMETHYL*,-(PROPPROPENYL)-(*)*,-*(*)*,-*(*)*,-*(*)*,-*(*)*,-*(*)*,-(PROPENONE)-()-(TRIAZINO[])(PURINE)(DIONE), which has been instrumental in predicting its interactions with biological targets and understanding its pharmacological effects at a molecular level. Molecular dynamics simulations and docking studies have provided valuable insights into how this molecule might bind to its intended targets within cells.

The future direction of research on this compound is multifaceted and exciting. Further preclinical studies are needed to elucidate its safety profile and optimal dosing regimens before human trials can begin. Additionally, collaborations between chemists biologists chemists chemists chemists chemists chemists biologists chemists biologists chemists biologists chemists could lead to novel derivatives with enhanced potency or selectivity for specific therapeutic applications.

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